

# An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Cat. No.: B1399293

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**, a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its characteristics, synthesis, and safe handling.

## Chemical Identity and Physical Properties

**5-Bromo-2-(trifluoromethyl)isonicotinonitrile**, also known as 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile, is a halogenated pyridine derivative. Its structure incorporates a bromine atom, a trifluoromethyl group, and a nitrile function, bestowing upon it unique reactivity and utility in organic synthesis.

Chemical Structure:

Caption: Chemical structure of **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**.

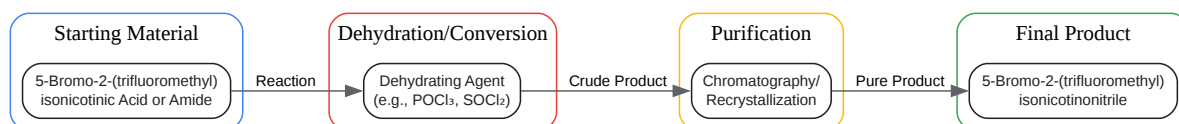
Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>2</sub> BrF <sub>3</sub> N <sub>2</sub>	--INVALID-LINK--[1][2]
Molecular Weight	251.00 g/mol	--INVALID-LINK--[3]
CAS Number	1070892-04-4	--INVALID-LINK--[3]
Appearance	Solid (predicted)	-
Boiling Point	254.1 ± 40.0 °C (Predicted)	--INVALID-LINK--
Melting Point	No data available	-
Solubility	No data available	-
Purity	≥97% (Commercially available)	--INVALID-LINK--[3]
Storage Temperature	4°C	--INVALID-LINK--[3]
XlogP	2.2 (Predicted)	--INVALID-LINK--[2]
Topological Polar Surface Area	36.7 Å <sup>2</sup> (Predicted)	--INVALID-LINK--

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-(trifluoromethyl)isonicotinonitrile** is not readily available in peer-reviewed literature, its synthesis can be inferred from established methods for analogous pyridine derivatives. A plausible synthetic route would involve the conversion of a precursor, such as 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid or its corresponding amide, to the nitrile.

Conceptual Synthetic Workflow:



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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399293#5-bromo-2-trifluoromethyl-isonicotinonitrile-physical-properties]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)